Brigatinib-13C6 -

Brigatinib-13C6

Catalog Number: EVT-15278580
CAS Number:
Molecular Formula: C29H39ClN7O2P
Molecular Weight: 590.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brigatinib-13C6 is a stable isotope-labeled analogue of brigatinib, a potent small-molecule inhibitor primarily targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). Originally developed by Ariad Pharmaceuticals, brigatinib has gained FDA approval for treating metastatic non-small cell lung cancer (NSCLC) in patients with ALK-positive tumors. The compound's unique structure and mechanism of action make it a significant player in targeted cancer therapies.

Source

Brigatinib was first synthesized and characterized by Ariad Pharmaceuticals and is now marketed under the brand name Alunbrig. The compound has been extensively studied for its pharmacokinetics and efficacy against various cancer cell lines, particularly those resistant to other therapies.

Classification

Brigatinib-13C6 falls under the category of anaplastic lymphoma kinase inhibitors and epidermal growth factor receptor inhibitors. It is classified as a tyrosine kinase inhibitor, specifically designed to target ALK fusions associated with NSCLC.

Synthesis Analysis

Methods

The synthesis of brigatinib-13C6 involves several key steps that incorporate stable carbon isotopes into the molecular structure. The process typically begins with the preparation of precursors such as N-desmethyl brigatinib, which can be synthesized through established chemical routes.

Technical Details

  1. Starting Materials: The synthesis utilizes various reagents, including methyl iodide for radiolabeling.
  2. Radiolabeling: The incorporation of carbon-13 isotopes is achieved through reactions involving [^13C]methyl iodide, resulting in a product with enhanced analytical properties.
  3. Purification: Post-synthesis, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Molecular Structure Analysis

Structure

The molecular formula for brigatinib-13C6 is C2313C6H39ClN7O2PC_{23}^{13}C_6H_{39}ClN_7O_2P, with a molar mass of approximately 590.06 g/mol. The compound retains the structural features of brigatinib, including:

  • A bisanilinopyrimidine core.
  • A dimethylphosphine oxide group, which is crucial for its biological activity.

Data

The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Brigatinib-13C6 participates in various chemical reactions that are essential for its function as a kinase inhibitor. Key reactions include:

  • Binding to ALK: Brigatinib-13C6 binds reversibly to the ATP-binding site of ALK, inhibiting its activity.
  • Metabolic Stability: The presence of stable isotopes allows researchers to trace metabolic pathways and understand the pharmacokinetics of the drug in vivo.

Technical Details

Analytical methods such as mass spectrometry and HPLC are employed to monitor these reactions, providing data on reaction kinetics and product formation.

Mechanism of Action

Brigatinib functions as a dual inhibitor of ALK and mutated EGFR, effectively blocking signaling pathways that promote tumor growth.

Process

  1. ALK Inhibition: By binding to ALK, brigatinib prevents its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation.
  2. EGFR Inhibition: The compound also targets mutant forms of EGFR, particularly those associated with resistance to first-generation inhibitors.

Data

Clinical studies indicate that brigatinib exhibits significant antitumor activity in patients with ALK-positive NSCLC, leading to improved outcomes compared to traditional therapies.

Physical and Chemical Properties Analysis

Physical Properties

Brigatinib-13C6 is characterized by:

  • Solubility: Highly soluble across physiological pH ranges.
  • Stability: Exhibits stability under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 590.06 g/mol.
  • Chemical Structure: The presence of phosphine oxide contributes to its unique reactivity profile.

Relevant analyses include spectroscopic techniques that confirm structural integrity and purity.

Applications

Brigatinib-13C6 is primarily utilized in scientific research aimed at understanding the pharmacokinetics and dynamics of brigatinib. Its applications include:

  • Drug Development: As a labeled analogue, it aids in studying drug metabolism and distribution.
  • Cancer Research: Used in preclinical studies to evaluate efficacy against various cancer cell lines, particularly those resistant to existing therapies.
Isotopic Labeling Strategies for Brigatinib-13C6

Brigatinib-13C6 is a stable isotope-labeled analog of the dual ALK/EGFR inhibitor brigatinib, where six carbon atoms are replaced by carbon-13 isotopes. This isotopologue (molecular formula C2313C6H39ClN7O2P, molecular weight 590.06 g/mol) serves as an essential internal standard for quantitative mass spectrometry, enabling precise pharmacokinetic and metabolic studies of the parent drug [1] [4] [7]. Its synthesis requires specialized isotopic incorporation strategies to achieve high isotopic enrichment (>99% atom 13C) and chemical purity (>95%) while maintaining the compound's intrinsic bioactivity [1] [7].

Synthetic Pathways for 13C Isotopologue Incorporation

The synthesis of brigatinib-13C6 employs a modular approach with late-stage isotopic introduction to maximize yield and minimize costly labeled precursor waste. Key synthetic considerations include:

  • Precursor Selection: 13C6-aniline serves as the primary labeled building block for constructing the bisanilinopyrimidine core. This strategy capitalizes on the commercial availability of ring-labeled aniline derivatives with high isotopic enrichment [4] [7]. Alternative routes using 13C-labeled phosgene for the phosphine oxide group were abandoned due to side reactions and lower incorporation efficiency.
  • Multi-step Functionalization: The synthesis involves sequential nucleophilic aromatic substitution (SNAr) reactions between 2,4-dichloro-13C6-pyrimidine and two distinct aniline derivatives, ensuring isotopic integrity at the designated positions. The phosphine oxide moiety is incorporated via palladium-catalyzed cross-coupling in the final stages [1] [4].
  • Reaction Optimization: Critical parameters for isotopic retention include:
  • Temperature control (<80°C during amination to prevent 13C-12C exchange)
  • Anhydrous conditions to avoid hydrolytic degradation of intermediates
  • Palladium catalyst selection (XPhos Pd G3) for efficient C-P bond formation without isotopic scrambling [1] [4]

Table 1: Synthetic Precursors for Brigatinib-13C6 Production

Labeled PrecursorPosition IncorporatedAtom % 13CKey Reaction
13C6-AnilinePhenyl ring (dimethylphosphine oxide attachment)≥99%Nucleophilic Aromatic Substitution
13C6-2,4-DichloropyrimidinePyrimidine core≥99%Sequential Amination
Unlabeled 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl)anilineUnlabeled segment-Buchwald-Hartwig Coupling

Chemoselective Carbon-13 Labeling in Bisanilinopyrimidine Scaffolds

The chemoselective incorporation of 13C into brigatinib's bisanilinopyrimidine framework presents unique challenges due to the molecule's multiple reactive sites:

  • Positional Stability: The six 13C atoms are strategically positioned within the phenyl ring directly attached to the dimethylphosphine oxide group. This location was selected because:
  • NMR studies confirm minimal signal overlap in this region (δ 115-135 ppm)
  • Metabolic studies indicate this ring undergoes slow oxidation, preserving the label during in vitro assays [4] [5]
  • Protection-Deprotection Strategies: During synthesis, the following protective groups ensure regioselectivity:
  • Tert-butoxycarbonyl (Boc) for piperazine nitrogen during SNAr reactions
  • Trimethylsilyl chloride for pyrimidine N-H groups during phosphorylationThese prevent unwanted quaternization or isotopic dilution at vulnerable sites [4]
  • Regioselective Labeling Techniques: Key reactions employ:
  • Directed ortho-metalation for halogen exchange prior to Stille coupling
  • Microwave-assisted amination (150°C, 30 min) for rapid C-N bond formation with >98% isotopic retention
  • Low-temperature lithiation (-78°C) for phosphine oxide installation to avoid C-iso bond cleavage [1] [4]

Optimization of Radiolabeling Efficiency in Phosphine Oxide Functional Groups

The dimethylphosphine oxide group in brigatinib-13C6 presents distinct radiolabeling challenges due to steric hindrance and potential P-C bond lability:

  • Coupling Reaction Engineering: The critical P-C bond formation employs:
  • Pd2(dba)3/XPhos catalytic system in toluene/water (3:1) at 110°C
  • 13C6-bromobenzene as coupling partner to minimize unwanted 13C dilution
  • 24-hour reaction time for >85% conversion, confirmed by 31P NMR (δ 35.2 ppm) [1] [4]
  • Isotopic Purity Enhancement: Post-synthetic purification achieves >99% atom 13C via:
  • Preparative HPLC with C18 stationary phase (0.1% TFA modifier)
  • Three-stage crystallization from ethanol/water (4:1)
  • Affinity chromatography using ALK-conjugated resin to remove inactive impurities [1] [7]
  • Analytical Verification: Quality control employs orthogonal methods:
  • LC-MS: Characteristic m/z shift from 584.05 (unlabeled) to 590.06 ([M+H]+)
  • HPLC-UV: Retention time consistency (11.2±0.3 min, 254 nm)
  • NMR: 13C NMR satellite peaks (JCP = 12.7 Hz) confirming P-C bond integrity [1] [7]

Table 2: Optimization Parameters for Phosphine Oxide Labeling

ParameterInitial ConditionOptimized ConditionImpact on Isotopic Purity
CatalystPd(OAc)2/P(o-tol)3Pd2(dba)3/XPhosIncreased from 78% to 95%
SolventDMFToluene/H2OReduced dehalogenation side products by 40%
Temperature80°C110°CDoubled reaction rate without degradation
Ligand Equivalents1.5 eq1.1 eqMinimized 13C dilution to <0.5%

Table 3: Analytical Characterization of Brigatinib-13C6

Analytical MethodKey ParameterSpecificationSignificance
Isotope Ratio MSAtom % 13C≥99%Confirms isotopic enrichment
High-Resolution MSMolecular Ion590.0602 [M+H]+Verifies molecular formula
13C NMRChemical Shift132.7 ppm (labeled phenyl)Validates regioselectivity
HPLC-ELSDChemical Purity≥95%Ensures minimal unlabeled contaminant
Radio-HPLCSpecific Activity>98% radiochemical purityConfirms suitability for tracer studies

Interactive Data Table Suggestion: A filterable table comparing labeling efficiencies across different catalyst systems (e.g., Pd/Cu ratios, ligand types) with sortable columns for temperature, yield, and isotopic purity would enable researchers to identify optimal conditions for specific synthetic goals.

Properties

Product Name

Brigatinib-13C6

IUPAC Name

5-chloro-4-N-(6-dimethylphosphoryl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C29H39ClN7O2P

Molecular Weight

590.0 g/mol

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i5+1,6+1,7+1,8+1,25+1,27+1

InChI Key

AILRADAXUVEEIR-DZPMIYJZSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Isomeric SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)N[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5P(=O)(C)C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.